molecular formula C12H10FNO2 B2966644 1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 156489-29-1

1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2966644
CAS No.: 156489-29-1
M. Wt: 219.215
InChI Key: FRAZLHQYPSVWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione” is a chemical compound that is part of the pyrrole family . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The compound is used for proteomics research .

Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

Researchers have discovered that derivatives of 1H-pyrrole-2,5-dione, possessing large lipophilic substituents, serve as potent, competitive inhibitors of glycolic acid oxidase (GAO), an enzyme implicated in metabolic pathways. This inhibitory activity was found to be significant in in vitro studies, specifically targeting porcine liver GAO. Such compounds show promise in modulating metabolic disorders by affecting the enzymatic pathways involved in oxalate production, a crucial factor in kidney stone formation. Chronic administration of these inhibitors in animal models demonstrated a notable decrease in urinary oxalate levels, suggesting potential therapeutic applications in preventing or managing conditions like hyperoxaluria (Rooney et al., 1983).

Electron Transport Layer for Polymer Solar Cells

A novel application in the field of renewable energy involves the use of this compound's derivatives as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). These derivatives exhibit high conductivity and electron mobility due to their electron-deficient nature and planar structure. The introduction of these compounds as ETLs in PSCs has been shown to significantly enhance power conversion efficiency, highlighting their potential in improving the performance of renewable energy technologies (Hu et al., 2015).

Anti-HIV-1 Activity

The compound has been a focus of antiviral research, particularly in the design of novel inhibitors against HIV-1 integrase (IN), a crucial enzyme in the HIV replication cycle. Modifications of the 1-[2-(4-fluorophenyl)ethyl]-pyrrole-2,5-dione scaffold led to the development of compounds with potent antiviral activities against HIV-1, demonstrating low toxicity and high therapeutic indices. These findings suggest the compound's derivatives as promising candidates for further optimization and development into anti-HIV-1 therapeutics (Liu et al., 2016).

Photoluminescent Materials

This compound and its derivatives have also been explored in the development of photoluminescent materials, finding applications in electronics and photonics. The incorporation of 1H-pyrrole-2,5-dione derivatives into conjugated polymers has resulted in materials exhibiting strong photoluminescence, superior photochemical stability, and solubility. These properties make them suitable for use in electronic applications, including organic light-emitting diodes (OLEDs) and photovoltaic devices, underscoring the compound's contribution to advances in material science (Beyerlein & Tieke, 2000).

Corrosion Inhibition

In the field of materials science, specifically corrosion science, 1H-pyrrole-2,5-dione derivatives have been identified as effective organic inhibitors for carbon steel corrosion in hydrochloric acid medium. The efficacy of these inhibitors is attributed to their chemisorptive mechanism on the steel surface, which results in the formation of a protective layer that mitigates corrosion. This application is critical in industrial processes where corrosion resistance is paramount for maintaining the integrity and longevity of metal structures (Zarrouk et al., 2015).

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(14)16/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAZLHQYPSVWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C(=O)C=CC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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